molecular formula C14H12N4O2S B2529042 N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203032-05-6

N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2529042
CAS RN: 1203032-05-6
M. Wt: 300.34
InChI Key: NCNOFKRHSWCVHE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that belongs to a class of organic molecules featuring a benzothiazole ring conjugated with an acetamide group. The compound is of interest due to its potential biological activities, which have been explored in various studies. The benzothiazole moiety is a common scaffold in medicinal chemistry, often associated with a wide range of biological activities, including anti-inflammatory, antitumor, antibacterial, and antiviral effects .

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives typically involves a sequence of reactions starting with 2-aminobenzothiazole, which is further reacted with chloroacetyl chloride, followed by various nucleophiles to introduce different substituents on the acetamide nitrogen . For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs involves chloroacetylation followed by reaction with substituted piperazines . These synthetic methods are often optimized for yield and selectivity, and the final products are characterized using techniques such as NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction is a powerful tool used to determine the precise three-dimensional arrangement of atoms within a crystal, providing insights into the conformation and potential hydrogen bonding interactions . For instance, the study of cocrystals and polymorphs of related compounds has revealed common hydrogen bonding patterns that could be useful for future crystal design .

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives is influenced by the presence of the acetamide group and the benzothiazole ring. These compounds can participate in further chemical transformations, such as the formation of cocrystals with carboxylic acids, which are mediated by hydrogen bonding interactions . Additionally, the acetamide group can serve as a point of attachment for various substituents, allowing for the synthesis of a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as therapeutic agents. Techniques like thermal gravimetric analysis and differential scanning calorimetry are used to study the thermal properties and stability of these compounds . The photophysical properties, such as fluorescence and absorption, are also of interest, particularly for compounds that may have applications in imaging or as probes .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide and related compounds involves innovative synthetic routes that enable the formation of complex heterocyclic structures. For instance, Janardhan et al. (2014) described the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a doubly electrophilic building block, showcasing the compound's utility in constructing ring-annulated products through the elimination of by-products like aniline/2-aminobenzothiazole (Janardhan et al., 2014).

Antimicrobial Activity

Compounds derived from N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been evaluated for their antimicrobial properties. Rezki (2016) synthesized 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus and reported significant reductions in reaction times and comparably higher yields under ultrasound irradiation. These compounds exhibited promising antimicrobial activities against various bacterial and fungal strains, demonstrating the potential of this chemical backbone in developing new antimicrobial agents (Rezki, 2016).

Anticancer Activity

The anticancer potential of derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been a subject of interest. Ghule et al. (2013) explored the synthesis of benzothiazole, pyrimidine, and piperazine derivatives and evaluated their anticancer and anti-inflammatory activities, demonstrating that certain derivatives exhibit selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule et al., 2013).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-6-13(20)18(8-15-9)7-12(19)17-14-16-10-4-2-3-5-11(10)21-14/h2-6,8H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNOFKRHSWCVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

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